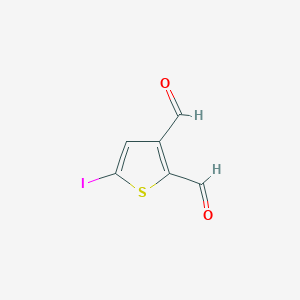
5-Iodothiophene-2,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodothiophene-2,3-dicarbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine and two formyl groups in the 2 and 3 positions of the thiophene ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophene-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-thiophenedicarboxaldehyde using N-bromosuccinimide in the presence of benzoyl peroxide . This reaction introduces bromine atoms, which can then be substituted with iodine through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination followed by halogen exchange. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2,3-Thiophenedicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Iodothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5-Iodothiophene-2,3-dicarbaldehyde depends on its specific application. In chemical reactions, the iodine atom and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,3-thiophenedicarboxaldehyde: Similar structure but with bromine instead of iodine, leading to different reactivity patterns.
2-Thiophenecarboxaldehyde: Contains only one formyl group, resulting in different chemical properties.
Uniqueness
5-Iodothiophene-2,3-dicarbaldehyde is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H3IO2S |
|---|---|
Molekulargewicht |
266.06 g/mol |
IUPAC-Name |
5-iodothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
InChI-Schlüssel |
BJOPFNXPSLMKGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1C=O)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















